Epifriedelanol
Overview
Description
Epi-Friedelanol is a triterpenoid.
Epifriedelanol is a natural product found in Elephantopus scaber, Anchietea salutaris, and other organisms with data available.
Mechanism of Action
Target of Action
Epifriedelanol, a triterpenoid isolated from the root bark of Ulmus davidiana , has been found to exhibit antitumor activity and antibacterial effects . The primary targets of this compound are human primary cells and certain bacterial species . It inhibits cellular senescence in human primary cells and demonstrates bacteriostatic activity against Staphylococcus aureus .
Mode of Action
This compound interacts with its targets to inhibit their normal function. In human primary cells, it inhibits cellular senescence .
Biochemical Pathways
It is known that bacteriostatic agents like this compound function by inhibiting bacterial protein synthesis or metabolic pathways
Pharmacokinetics
It is known that this compound is a triterpenoid isolated from the root bark of ulmus davidiana . More research is needed to understand the pharmacokinetics of this compound .
Result of Action
The result of this compound’s action is the inhibition of cellular senescence in human primary cells and bacteriostatic activity against certain bacterial species . This means that this compound can prevent the aging of cells and inhibit the growth of certain bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of active compounds in naturally grown plants is directly affected by species and environmental factors . Furthermore, the production of this compound can be enhanced in certain conditions, such as the presence of specific elicitors . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Epifriedelanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have inhibitory effects on adriamycin-induced cellular senescence in human fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs) . The nature of these interactions is primarily inhibitory, suggesting that this compound may act as a regulator in certain biochemical pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing cellular senescence in human primary cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to suppress adriamycin-induced cellular senescence as well as replicative senescence in HDFs and HUVECs .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression . The exact molecular target of this compound has not been fully elucidated yet.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the bacteriostatic effect of this compound on Staphylococcus aureus did not allow the growth of bacteria but did not cause a reduction in colony-forming units (CFU) over time . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-PFOIMGGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937494 | |
Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16844-71-6 | |
Record name | Epifriedelanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16844-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epifriedelanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epifriendelanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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